molecular formula C24H30Br2O4 B14425839 6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate CAS No. 79694-56-7

6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate

Katalognummer: B14425839
CAS-Nummer: 79694-56-7
Molekulargewicht: 542.3 g/mol
InChI-Schlüssel: KGGCKWBZELPNDV-OFOWUMFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate is a synthetic organic compound that belongs to the class of steroids. It is characterized by the presence of a dibromomethylidene group at the 6th position, a dioxo group at the 3rd and 20th positions, and an acetate ester at the 17th position of the pregn-4-en backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the Dibromomethylidene Group: This can be achieved by bromination of a methylene group at the 6th position using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Dioxo Groups: Oxidation reactions are employed to introduce the dioxo groups at the 3rd and 20th positions. Common oxidizing agents include chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The dibromomethylidene group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dioxo groups can yield hydroxylated derivatives, while substitution of the dibromomethylidene group can produce a variety of substituted steroids.

Wissenschaftliche Forschungsanwendungen

6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3,20-dioxopregn-4-en-17-yl acetate
  • 6-Chloromethylidene-3,20-dioxopregn-4-en-17-yl acetate
  • 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate

Uniqueness

6-(Dibromomethylidene)-3,20-dioxopregn-4-en-17-yl acetate is unique due to the presence of the dibromomethylidene group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

79694-56-7

Molekularformel

C24H30Br2O4

Molekulargewicht

542.3 g/mol

IUPAC-Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30Br2O4/c1-13(27)24(30-14(2)28)10-7-19-16-12-17(21(25)26)20-11-15(29)5-8-22(20,3)18(16)6-9-23(19,24)4/h11,16,18-19H,5-10,12H2,1-4H3/t16-,18+,19+,22-,23+,24+/m1/s1

InChI-Schlüssel

KGGCKWBZELPNDV-OFOWUMFPSA-N

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C(Br)Br)C4=CC(=O)CC[C@]34C)C)OC(=O)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C(Br)Br)C4=CC(=O)CCC34C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.